molecular formula C10H13NO4S2 B2879865 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid CAS No. 329909-94-6

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid

Cat. No.: B2879865
CAS No.: 329909-94-6
M. Wt: 275.34
InChI Key: RITOUJDZVRPURH-UHFFFAOYSA-N
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Description

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 3-position with a carboxylic acid moiety.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)8-3-1-5-11(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITOUJDZVRPURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic Acid

Protection of the Carboxylic Acid Group

The synthesis typically begins with nipecotic acid (piperidine-3-carboxylic acid), a commercially available starting material. To prevent undesired reactions during subsequent steps, the carboxylic acid group is transiently protected as an ethyl ester. This is achieved via acid-catalyzed esterification:

$$
\text{CH}3\text{CH}2\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{CH}3\text{CH}2\text{O}^- + \text{H}_3\text{O}^+
$$

The piperidine-3-carboxylic acid reacts with ethanol under reflux in the presence of catalytic sulfuric acid, yielding piperidine-3-carboxylic acid ethyl ester. This intermediate exhibits improved solubility in organic solvents, facilitating subsequent reactions.

Sulfonylation of the Piperidine Nitrogen

The protected ester undergoes sulfonylation at the piperidine nitrogen using thiophene-2-sulfonyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as the base to neutralize HCl byproducts:

$$
\text{C}5\text{H}{10}\text{NCOOCH}2\text{CH}3 + \text{C}4\text{H}3\text{S(O}2\text{)Cl} \xrightarrow{\text{TEA}} \text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOCH}2\text{CH}3 + \text{HCl}
$$

Optimal conditions involve stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature. The use of TEA ensures complete conversion, with yields exceeding 85% when reactant stoichiometry is maintained at 1:1.1 (piperidine derivative:sulfonyl chloride).

Deprotection to Yield Target Compound

The ethyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid. A mixture of aqueous sodium hydroxide (2M) and THF (1:1 v/v) at 60°C for 4–6 hours achieves quantitative deprotection:

$$
\text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOCH}2\text{CH}3 + \text{NaOH} \rightarrow \text{C}5\text{H}9\text{N(SO}2\text{C}4\text{H}3\text{S)COOH} + \text{CH}3\text{CH}2\text{OH}
$$

The crude product is purified via recrystallization from ethanol-water (7:3), yielding white crystalline solids with >95% purity.

Alternative Synthetic Approaches

Direct Sulfonylation of Unprotected Nipecotic Acid

Attempts to sulfonylate unprotected nipecotic acid result in poor yields (<30%) due to competitive side reactions between the sulfonyl chloride and the carboxylic acid group. However, employing a bulky base such as 2,6-lutidine in DMF at −20°C suppresses acidity-driven side reactions, achieving moderate yields (45–50%). This method avoids protection-deprotection steps but requires rigorous temperature control.

Solid-Phase Synthesis

A patent-pending methodology describes immobilizing nipecotic acid on Wang resin via its carboxylic acid group, followed by on-resin sulfonylation. After cleavage with trifluoroacetic acid, the target compound is obtained in 70% yield. While scalable, this approach necessitates specialized equipment and is less cost-effective for small-scale production.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Conditions
Parameter Standard Method (TEA/CH₂Cl₂) Alternative (2,6-Lutidine/DMF) Solid-Phase Synthesis
Yield (%) 85–90 45–50 70
Purity (%) >95 90 85
Reaction Time (h) 2–3 6–8 24
Scalability High Moderate Low

The standard method using TEA in dichloromethane remains optimal for most applications, balancing yield, purity, and practicality.

Characterization and Analytical Data

The final product is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.89 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.72 (dd, J = 3.7 Hz, 1H, thiophene-H), 3.45–3.30 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, piperidine-H), 2.60–2.45 (m, 2H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).
  • IR (KBr): 1715 cm⁻¹ (C=O stretch, carboxylic acid), 1350 cm⁻¹ and 1160 cm⁻¹ (S=O stretches).
  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile:H₂O = 60:40, 1 mL/min).

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring can interact with receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid with structurally related sulfonyl-piperidine derivatives, emphasizing molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Properties/Applications
This compound C₁₀H₁₃NO₄S₂ 299.34 (calculated) Not explicitly listed Thiophene-2-sulfonyl, carboxylic acid Likely moderate solubility in polar solvents; potential kinase inhibition or protease modulation.
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid C₁₂H₁₄N₂O₆S 314.32 356522-47-9 3-Nitrophenylsulfonyl, carboxylic acid High acidity due to nitro group; used in peptide mimetics and enzyme inhibition studies.
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₄FNO₄S 287.31 Not listed 4-Fluorophenylsulfonyl, carboxylic acid Enhanced metabolic stability; explored in CNS-targeting drug candidates.
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₀H₁₅N₃O₄S 281.31 Not listed Pyrazole-sulfonyl, carboxylic acid Improved lipophilicity; potential antiviral or anti-inflammatory applications.
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid C₁₅H₁₈N₂O₆S 354.38 Not listed Benzoxazine-sulfonyl, carboxylic acid Complex heterocyclic system; investigated for antibacterial activity.

Key Structural and Functional Differences:

Sulfonyl Substituents :

  • The thiophene-2-sulfonyl group in the target compound provides a sulfur-containing heteroaromatic ring, which may enhance π-π stacking interactions in biological targets compared to phenyl or pyrazole derivatives .
  • 3-Nitrophenylsulfonyl () introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to thiophene-sulfonyl analogs (estimated pKa ~3–4) .
  • 4-Fluorophenylsulfonyl () improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Carboxylic Acid Position :

  • Piperidine-3-carboxylic acid derivatives (e.g., target compound) exhibit distinct conformational flexibility compared to piperidine-2- or 4-carboxylic acids, influencing binding to target proteins .

Melting Points: Piperidine-3-carboxylic acid derivatives with bulky sulfonyl groups (e.g., benzoxazine in ) typically exhibit higher melting points (>150°C) compared to simpler aryl-sulfonyl analogs .

Biological Activity :

  • Thiophene-sulfonyl moieties are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding sites .
  • Pyrazole-sulfonyl derivatives () show promise in modulating inflammatory pathways, such as COX-2 inhibition .

Biological Activity

1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO4S2C_{10}H_{13}NO_4S_2 with a molecular weight of approximately 275.34 g/mol. The compound features a piperidine ring linked to a thiophene sulfonyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components, particularly the piperidine and thiophene rings, facilitate binding to active sites, influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes by modulating their active sites.
  • Receptor Modulation : It may also interact with various receptors, affecting downstream signaling processes.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the structure of thiophene derivatives can significantly impact their biological activity. For instance, derivatives with different substituents on the piperidine ring have been synthesized to evaluate their inhibitory effects on enzyme activity.

Notable Findings:

  • In SAR studies, certain methyl ester derivatives exhibited enhanced inhibition compared to their corresponding acid forms, suggesting that the introduction of specific functional groups can improve biological potency .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value (µM) Notes
Enzyme Inhibition181Less active compared to lead inhibitor
HCV NS5B Polymerase InhibitionNot specifiedIdentified as a potent inhibitor in Huh-7 cells
HCV Subgenomic RNA ReplicationNot specifiedEffective in inhibiting replication processes

Case Studies

  • HCV Inhibition Studies : A series of thiophene-2-carboxylic acids were discovered as potent inhibitors of HCV NS5B polymerase. The studies demonstrated that structural modifications led to improved inhibition rates in vitro .
  • Antiviral Activity : The compound's analogs have been evaluated for their antiviral properties, particularly against hepatitis C virus (HCV), showing promising results in inhibiting viral replication .

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